Chlorzoxazone-4,6,7-d3

Übersicht

Beschreibung

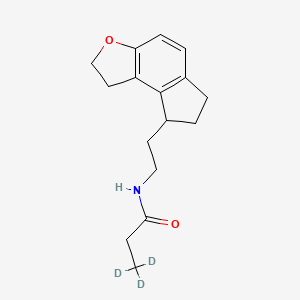

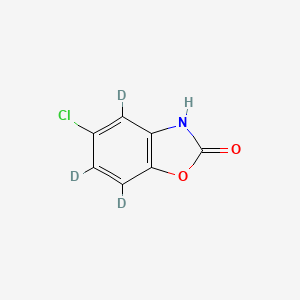

Chlorzoxazone-4,6,7-d3 is a variant of Chlorzoxazone . Chlorzoxazone is a drug with muscle relaxant properties that is used as an adjunct to physical therapy and analgesics to treat stiffness and pain caused by a variety of musculoskeletal conditions .

Molecular Structure Analysis

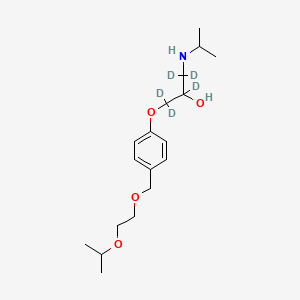

The molecular formula of Chlorzoxazone-4,6,7-d3 is C7HClD3NO2 . The average molecular weight is 172.6 . The structure of Chlorzoxazone-4,6,7-d3 is similar to that of Chlorzoxazone, but with three deuterium atoms replacing three hydrogen atoms .Wissenschaftliche Forschungsanwendungen

Chlorzoxazone-D3: Scientific Research Applications

Analytical Method Development: Chlorzoxazone-D3 is used in the development of analytical methods for drug quantification. It serves as an internal standard for the quantification of chlorzoxazone by GC- or LC-MS, ensuring accurate measurement in pharmacokinetic studies .

Quality Control in Drug Production: It is utilized in quality control applications during the commercial production of Chlorzoxazone, particularly in regulatory compliance and method validation for Abbreviated New Drug Applications (ANDA) .

Pharmacological Research: Chlorzoxazone-D3 aids in pharmacological research by acting as a reference compound in studies exploring the muscle relaxant properties of Chlorzoxazone and its effects on calcium-activated potassium channels .

Behavioral Studies: This compound has been used in behavioral studies to investigate its impact on alcohol intake patterns in rats, providing insights into its potential therapeutic applications .

Immunomodulation Research: Research has indicated that Chlorzoxazone can augment the immunosuppressive capacity of mesenchymal stem cells, with Chlorzoxazone-D3 likely serving as a reference compound in such studies .

Drug Interaction Studies: Chlorzoxazone-D3 can be used to study drug interactions, such as its simultaneous detection with other compounds like paracetamol, to understand combined drug effects .

Wirkmechanismus

Target of Action

Chlorzoxazone-D3, also known as Chlorzoxazone-4,6,7-d3, is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . It is claimed to inhibit muscle spasm by exerting an effect primarily at these areas .

Biochemical Pathways

Chlorzoxazone-D3 has been found to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) independent of classical AKT or ERK signaling pathways . This modulation promotes the expression of downstream immune-related genes, therefore contributing to the augmentation of the immunosuppressive capacity of mesenchymal stem cells . It also affects the AMP-activated protein kinase pathway .

Pharmacokinetics

Chlorzoxazone-D3 is rapidly absorbed with an onset of action within 1 hour . It is extensively metabolized in the liver via glucuronidation . The majority of the drug is excreted in the urine, predominantly as conjugates, with less than 1% excreted as unchanged drug . The time to peak is approximately 1 to 2 hours, and the duration of action is up to 6 hours . The elimination half-life is approximately 1 hour .

Result of Action

The clinical result of Chlorzoxazone-D3 action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . It also enhances the immunosuppressive capacity of mesenchymal stem cells .

Action Environment

The action of Chlorzoxazone-D3 can be influenced by environmental factors. For instance, it has been used as a marker substrate in in vitro/vivo studies to quantify cytochrome P450 2E1 (CYP2E1) activity in humans . The inhibition of CYP3A attenuates the susceptibility of hepatocytes to the cytotoxicity of Chlorzoxazone-D3 .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWDZFKRBELIQ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)